((2,6-Dichlorophenyl)sulfonyl)proline
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Overview
Description
((2,6-Dichlorophenyl)sulfonyl)proline is a chemical compound that features a proline ring substituted with a sulfonyl group attached to a 2,6-dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2,6-Dichlorophenyl)sulfonyl)proline typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with proline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
((2,6-Dichlorophenyl)sulfonyl)proline can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfonamides or other reduced derivatives .
Scientific Research Applications
Chemistry
In chemistry, ((2,6-Dichlorophenyl)sulfonyl)proline is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of sulfonyl and proline groups on biological systems. It may serve as a model compound for investigating enzyme interactions and protein modifications .
Medicine
Its structure may be modified to enhance its biological activity and selectivity towards specific targets .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science .
Mechanism of Action
The mechanism of action of ((2,6-Dichlorophenyl)sulfonyl)proline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the proline ring can influence the compound’s binding affinity and selectivity . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
((2,6-Dichlorophenyl)sulfonyl)glycine: Similar structure but with a glycine moiety instead of proline.
((2,6-Dichlorophenyl)sulfonyl)alanine: Similar structure but with an alanine moiety instead of proline.
Uniqueness
((2,6-Dichlorophenyl)sulfonyl)proline is unique due to the presence of the proline ring, which imparts distinct stereochemical and conformational properties. This uniqueness can influence the compound’s biological activity and its interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H11Cl2NO4S |
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Molecular Weight |
324.2 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11Cl2NO4S/c12-7-3-1-4-8(13)10(7)19(17,18)14-6-2-5-9(14)11(15)16/h1,3-4,9H,2,5-6H2,(H,15,16) |
InChI Key |
PHPLNUKANPATDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=C(C=CC=C2Cl)Cl)C(=O)O |
Origin of Product |
United States |
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